

Physical and chemical properties of (4-methoxyphenyl)diphenylmethanol

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Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

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An In-depth Technical Guide to (4-methoxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(4-methoxyphenyl)diphenylmethanol**. It includes key data, detailed experimental protocols, and structural information to support its application in research and development.

Core Chemical and Physical Properties

(4-Methoxyphenyl)diphenylmethanol, also known as α -(4-methoxyphenyl)benzhydrol alcohol, is a tertiary alcohol with the chemical formula $C_{20}H_{18}O_2$.^[1] It is a white solid at room temperature.^[2]

Physical Properties

A summary of the key physical properties of **(4-methoxyphenyl)diphenylmethanol** is presented in Table 1.

Property	Value	Reference(s)
Molecular Weight	290.36 g/mol	[1]
Melting Point	82 °C	[3]
Boiling Point	452.2 ± 33.0 °C at 760 mmHg	[3]
Appearance	White solid	[2]
pKa	The pKa of tertiary alcohols is generally around 18. The pKa of the related compound, benzyl alcohol, is 15.40.[2][4]	

Chemical Properties and Safety Information

(4-Methoxyphenyl)diphenylmethanol is a stable compound under normal storage conditions. It is incompatible with strong oxidizing agents.[3] Safety information is summarized in Table 2.

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritation	P264: Wash skin thoroughly after handling
H319: Causes serious eye irritation	P270: Do not eat, drink or smoke when using this product
H335: May cause respiratory irritation	P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Experimental Protocols

Synthesis via Grignard Reaction

A common method for the synthesis of **(4-methoxyphenyl)diphenylmethanol** is the Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-methoxybenzophenone.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- 4-Methoxybenzophenone
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Reaction with Ketone: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), a solution of 4-methoxybenzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Purification

The crude **(4-methoxyphenyl)diphenylmethanol** can be purified by recrystallization or column chromatography.

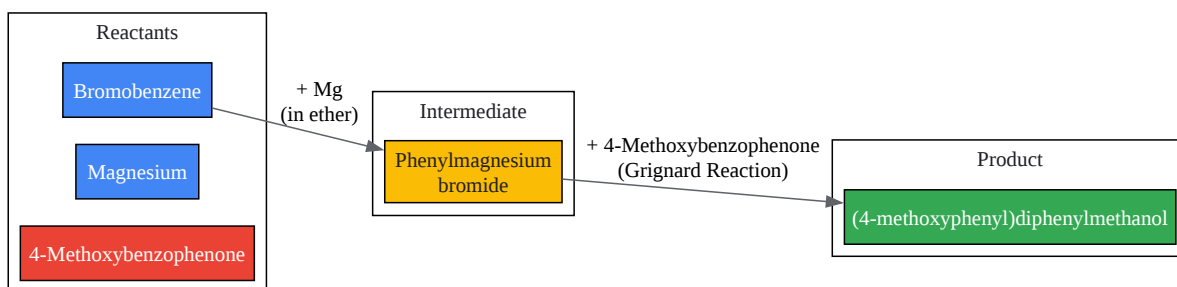
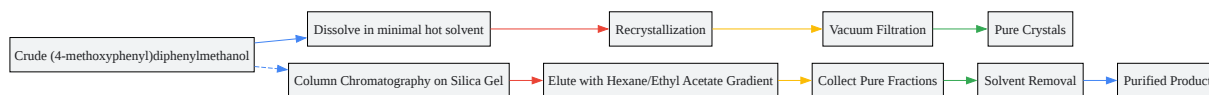
Recrystallization Protocol:

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Column Chromatography Protocol:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the product from impurities.[\[13\]](#)
- Collect the fractions containing the pure product and remove the solvent under reduced pressure.[\[13\]](#)

Below is a graphical representation of a typical purification workflow.



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